molecular formula C42H62N10O12 B13382963 H-DL-Glu-Gly-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Val-OH

H-DL-Glu-Gly-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Val-OH

Cat. No.: B13382963
M. Wt: 899.0 g/mol
InChI Key: JXABETWMMHYVGQ-UHFFFAOYSA-N
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Description

H-DL-Glu-Gly-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Val-OH is a synthetic oligopeptide composed of alternating D- and L-configured amino acids. Its sequence includes glutamic acid (Glu), glycine (Gly), valine (Val), tyrosine (Tyr), histidine (His), and proline (Pro). The DL-configuration confers mixed stereochemical properties, which may influence its stability, solubility, and biological interactions.

Properties

Molecular Formula

C42H62N10O12

Molecular Weight

899.0 g/mol

IUPAC Name

4-amino-5-[[2-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-methylpropyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C42H62N10O12/c1-21(2)33(49-31(54)19-45-36(57)27(43)13-14-32(55)56)39(60)47-28(16-24-9-11-26(53)12-10-24)37(58)50-34(22(3)4)40(61)48-29(17-25-18-44-20-46-25)41(62)52-15-7-8-30(52)38(59)51-35(23(5)6)42(63)64/h9-12,18,20-23,27-30,33-35,53H,7-8,13-17,19,43H2,1-6H3,(H,44,46)(H,45,57)(H,47,60)(H,48,61)(H,49,54)(H,50,58)(H,51,59)(H,55,56)(H,63,64)

InChI Key

JXABETWMMHYVGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Glu-Gly-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Val-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may utilize high-throughput liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

The peptide “H-DL-Glu-Gly-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Val-OH” can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

The peptide “H-DL-Glu-Gly-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Val-OH” has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in vaccine development.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism by which this peptide exerts its effects depends on its specific application. In general, peptides can interact with receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:

    Receptor Binding: Interaction with cell surface receptors to trigger signaling cascades.

    Enzyme Inhibition: Binding to enzyme active sites to inhibit their activity.

    Protein-Protein Interactions: Modulating interactions between proteins to affect cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and functional peptides with overlapping residues or stereochemical configurations.

Table 1: Structural and Functional Comparison

Property H-DL-Glu-Gly-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Val-OH H-DL-Ala-Gly-DL-Ala-DL-Val-DL-Val-Gly-Gly-DL-Leu-Gly-Gly-DL-Tyr-DL-Met-DL-Leu-Gly-DL-Ser-DL-Ala-DL-Met-DL-Ser-OH
Sequence Length 8 residues 18 residues
Key Residues Glu, His, Pro, Tyr Ala, Val, Leu, Met, Ser, Tyr
Stereochemistry Mixed D/L Mixed D/L
Hydrophobicity Moderate (due to Val, Pro) High (abundant Val, Leu, Met)
Potential Function Metal binding (His), enzymatic activity (Glu) Structural mimicry (Gly-rich regions), membrane interaction

Key Differences

Sequence Complexity: The reference compound in is significantly longer (18 residues vs.

Functional Residues: The target peptide contains His and Pro, which are absent in the compound.

Glycine Content : Both peptides include glycine, but the compound has repetitive Gly-Gly motifs, which are associated with flexible linker regions in protein engineering.

Research Findings

  • Stability : Shorter peptides like H-DL-Glu-Gly-DL-Val-...-OH may exhibit faster degradation in vivo compared to longer analogs, as observed in studies of similar DL-configured peptides .
  • Bioactivity : His-containing peptides often show antioxidant or catalytic activity, whereas Tyr-rich analogs (e.g., compound) are studied for amyloid aggregation or receptor binding.

Biological Activity

H-DL-Glu-Gly-DL-Val-DL-Tyr-DL-Val-DL-His-DL-Pro-DL-Val-OH is a synthetic peptide composed of a sequence of amino acids, including both D- and L-forms. This composition allows it to exhibit unique biological activities, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Structure and Properties

The structure of this compound can be summarized as follows:

Amino Acid Type Role in Biological Activity
Glutamic Acid (Glu)D/LNeurotransmitter activity
Glycine (Gly)D/LInhibitory neurotransmitter
Valine (Val)D/LEssential amino acid, protein synthesis
Tyrosine (Tyr)D/LPrecursor for neurotransmitters
Histidine (His)D/LPrecursor for histamine
Proline (Pro)D/LStructural role in proteins

The presence of both D- and L-amino acids enhances the stability of the peptide against enzymatic degradation, which is crucial for its biological efficacy.

The biological activity of this compound is primarily mediated through its interactions with various receptors and enzymes. The following mechanisms have been proposed based on existing literature:

  • Neurotransmitter Modulation : The presence of glutamic acid and glycine suggests potential roles in modulating neurotransmitter activity, particularly in the central nervous system.
  • Receptor Interaction : Tyrosine and histidine can interact with adrenergic and histaminergic receptors, respectively, influencing cardiovascular and immune responses.
  • Protein Synthesis : Valine contributes to protein synthesis and muscle metabolism, which may enhance physiological functions during stress or injury.

Research Findings

Recent studies have explored the biological activity of similar peptides and their potential therapeutic applications:

  • Stability Studies : Research indicates that peptides with mixed D- and L-amino acids exhibit greater stability in gastrointestinal environments compared to those with only L-amino acids. This stability is crucial for oral bioavailability in therapeutic applications .
  • Analgesic Properties : Certain peptides derived from similar sequences have demonstrated analgesic effects in animal models, suggesting that this compound may also possess pain-relieving properties .

Case Studies

  • Therapeutic Applications : A study investigated the use of synthetic peptides in treating chronic pain conditions. Peptides similar to H-DL-Glu-Gly-DL-Val exhibited significant pain relief in rodent models by modulating pain pathways through receptor interaction .
  • Gastrointestinal Stability : Another study focused on the gastrointestinal stability of peptides containing D-amino acids. The findings revealed that such peptides resist enzymatic degradation, maintaining their biological activity longer than their L-only counterparts .

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